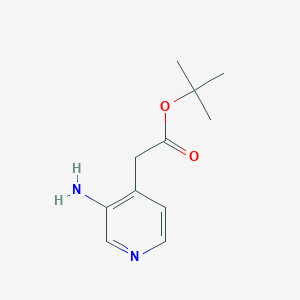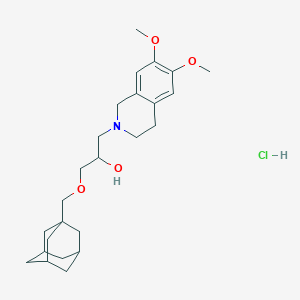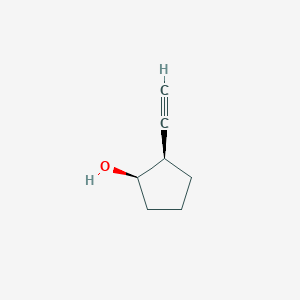![molecular formula C20H23N3O3S B2821637 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide CAS No. 1252824-62-6](/img/structure/B2821637.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide” is a complex organic molecule. It contains a total of 53 atoms, including 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecule contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 urea .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
- The compound has been synthesized as part of a broader investigation into pyrimidine derivatives. These derivatives, including the one , have been screened for anti-inflammatory and analgesic activities, with some showing promising results at specific dosages. Such compounds have been synthesized through condensation reactions involving isothiocyanatoketones and various amines, showcasing their structural versatility and potential in medicinal chemistry (Sondhi et al., 2009).
Anticancer Activity
- A related compound, "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide," synthesized through a series of reactions, demonstrated anticancer activity through in silico modeling studies targeting the VEGFr receptor. This indicates the potential of such compounds, including the one , in cancer research and therapy due to their ability to inhibit critical pathways involved in cancer progression (Sharma et al., 2018).
Imaging Applications
- Pyrazolo[1,5-a]pyrimidineacetamides, a class of compounds related to the one , have been reported as selective ligands for imaging the translocator protein (18 kDa) with PET. Such compounds, designed with specific structural features including fluorine atoms, allow for labeling with fluorine-18, facilitating in vivo imaging applications (Dollé et al., 2008).
Dual Inhibition Properties for Antitumor Agents
- Research into thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has produced compounds with significant antitumor activity. These compounds, by virtue of their structural design, including variations similar to the specified compound, showcase the potential for the development of new antitumor agents with enhanced efficacy and specificity (Gangjee et al., 2009).
Antimicrobial and Antifungal Activity
- Certain derivatives of pyrimidin-4-yl acetamide have shown appreciable growth inhibition against a variety of cancer cell lines, indicating their potential in developing new anticancer agents. The synthesis of these compounds involves attaching different aryloxy groups to the pyrimidine ring, demonstrating the chemical versatility and potential biomedical applications of such structures (Al-Sanea et al., 2020).
Propiedades
IUPAC Name |
2-(3-butyl-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl)-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-5-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-15-8-6-7-14(4-2)12-15/h6-9,11-12,16,18H,3-5,10,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPLISXFUSCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2821556.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2821557.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2821558.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2821560.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine](/img/structure/B2821564.png)

![N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2821570.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2821571.png)

![2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2821575.png)
![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2821576.png)
